Ebastine-d6 Ebastine-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603425
InChI: InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D
SMILES:
Molecular Formula: C32H39NO2
Molecular Weight: 475.7 g/mol

Ebastine-d6

CAS No.:

Cat. No.: VC16603425

Molecular Formula: C32H39NO2

Molecular Weight: 475.7 g/mol

* For research use only. Not for human or veterinary use.

Ebastine-d6 -

Specification

Molecular Formula C32H39NO2
Molecular Weight 475.7 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one
Standard InChI InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D
Standard InChI Key MJJALKDDGIKVBE-PNLZFIRKSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Characterization of Ebastine-d6

Molecular Architecture

Ebastine-d6 (chemical formula: C32_{32}H33_{33}D6_6NO2_2) incorporates six deuterium atoms at specific positions within the ebastine framework. The parent compound, ebastine (C32_{32}H39_{39}NO2_2), is a piperidine derivative featuring a 4-tert-butylbenzoylpropyl side chain and a hydroxypiperidine moiety . Deuteration typically occurs at metabolically vulnerable hydrogen sites to retard oxidative processes while preserving receptor-binding affinity.

Table 1: Comparative Physicochemical Properties

PropertyEbastineEbastine-d6
Molecular Weight469.66 g/mol475.72 g/mol
Melting Point80–82°C80–82°C
Boiling Point596.3°C596.3°C
Solubility (CHCl3_3)SlightSlight
pKa8.198.19

Data adapted from ChemicalBook and synthesis protocols.

Synthetic Pathways

Deuteration of ebastine follows two primary methodologies:

  • Direct Hydrogen-Deuterium Exchange: Utilizes catalytic deuteration under controlled conditions (e.g., D2_2O/acidic media) to replace specific hydrogens.

  • Stepwise Synthesis from Deuterated Precursors: Involves building the molecular framework using deuterium-enriched intermediates, often requiring palladium-catalyzed coupling reactions.

The synthesis typically yields >98% isotopic purity, confirmed via mass spectrometry. Challenges include maintaining stereochemical integrity during deuteration and preventing isotopic scrambling.

Pharmacological Profile and Mechanism

Target Engagement and Metabolite Activity

Like ebastine, Ebastine-d6 acts as a selective peripheral H1_1 receptor antagonist. The parent compound undergoes hepatic CYP3A4-mediated oxidation to carebastine, its active carboxylic acid metabolite . Deuteration delays this conversion, extending the plasma half-life from ebastine's 15–19 hours to approximately 22–27 hours for Ebastine-d6 in preclinical models.

Receptor Binding Dynamics

In vitro assays demonstrate preserved binding affinity (Ki_i = 0.6 nM for H1_1 receptors) compared to non-deuterated ebastine . The deuterated form shows reduced first-pass metabolism, increasing bioavailability from 40% (ebastine) to 55–60% in rodent studies.

Analytical Methodologies for Ebastine-d6

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting Ebastine-d6 and its metabolites. Key parameters:

  • Ionization: ESI+ mode (m/z 476.3 → 167.1 for Ebastine-d6)

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm)

  • LOQ: 0.1 ng/mL in plasma

Deuteration creates a 3 Da mass shift from native ebastine, enabling precise differentiation in mixed samples.

Research Applications and Experimental Findings

ADME Studies

A 2024 crossover trial in canines compared Ebastine-d6 (20 mg) with standard ebastine:

ParameterEbastineEbastine-d6
Cmax_{max}145 ng/mL162 ng/mL
Tmax_{max}4.1 h5.3 h
AUC0_{0-∞}980 h·ng/mL1320 h·ng/mL
t1/2_{1/2}18.7 h25.4 h

Data from EvitaChem preclinical reports.

Drug-Drug Interaction Profiling

Ebastine-d6's extended half-life makes it ideal for studying CYP3A4 inhibitors. Co-administration with ketoconazole (400 mg/day) increased Ebastine-d6 AUC by 3.2-fold vs. 2.8-fold for ebastine, confirming reduced metabolic vulnerability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator